molecular formula C12H19NO2 B1310276 4-(3-Methoxy-3-methyl-butoxy)-phenylamine CAS No. 883545-65-1

4-(3-Methoxy-3-methyl-butoxy)-phenylamine

Cat. No.: B1310276
CAS No.: 883545-65-1
M. Wt: 209.28 g/mol
InChI Key: HVXGIIITAXVTMD-UHFFFAOYSA-N
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Description

4-(3-Methoxy-3-methyl-butoxy)-phenylamine is an organic compound characterized by the presence of a phenylamine group substituted with a 3-methoxy-3-methyl-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with a phenylamine derivative.

    Etherification: The phenylamine derivative undergoes etherification with 3-methoxy-3-methyl-butanol in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale etherification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-methyl-butoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The phenylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

4-(3-Methoxy-3-methyl-butoxy)-phenylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-methyl-butoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxy-butoxy)-phenylamine
  • 4-(3-Methyl-butoxy)-phenylamine
  • 4-(3-Methoxy-3-methyl-pentoxy)-phenylamine

Uniqueness

4-(3-Methoxy-3-methyl-butoxy)-phenylamine is unique due to the presence of both methoxy and methyl groups on the butoxy substituent, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-(3-methoxy-3-methylbutoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,14-3)8-9-15-11-6-4-10(13)5-7-11/h4-7H,8-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXGIIITAXVTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=CC=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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